(+/-)-Epoxytricarballylic acid monopotassium salt

Description

The exact mass of the compound (+/-)-Epoxytricarballylic acid monopotassium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (+/-)-Epoxytricarballylic acid monopotassium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (+/-)-Epoxytricarballylic acid monopotassium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

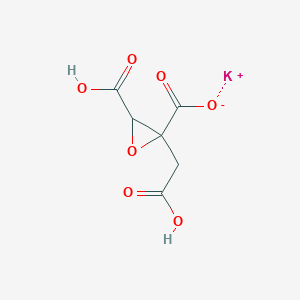

IUPAC Name |

potassium;3-carboxy-2-(carboxymethyl)oxirane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O7.K/c7-2(8)1-6(5(11)12)3(13-6)4(9)10;/h3H,1H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTLPBOOVFHIGW-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C1(C(O1)C(=O)O)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635726 |

Source

|

| Record name | Potassium 3,4-anhydro-3-carboxylato-2-deoxypentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303189-51-7 |

Source

|

| Record name | Potassium 3,4-anhydro-3-carboxylato-2-deoxypentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-Epoxytricarballylic acid monopotassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Spectroscopic Characterization of (+/-)-Epoxytricarballylic Acid Monopotassium Salt

[1][2][3]

Introduction & Biological Significance

Epoxytricarballylic acid (1,2-epoxypropane-1,2,3-tricarboxylic acid) is a mechanism-based inhibitor derived from the oxidation of cis-aconitic acid.[1][2] Structurally, it retains the tricarboxylate backbone essential for mitochondrial transporter recognition but introduces an epoxide ring at the C1-C2 position.[2]

This modification locks the molecule in a conformation that mimics the metastable cis-aconitate intermediate of the Krebs cycle but prevents the requisite hydration/dehydration steps catalyzed by aconitase (Aconitate hydratase).[1] Consequently, it acts as a potent competitive inhibitor (

Chemical Identity[1][2][3][4][5][6]

Synthesis & Preparation Context

Understanding the synthesis is prerequisite to interpreting the spectroscopic impurities.[1] The compound is typically synthesized via the epoxidation of cis-aconitic acid using hydrogen peroxide and a tungstate catalyst or alkaline conditions.[1][2]

Key Impurities to Watch:

Spectroscopic Analysis

The following data represents the monopotassium salt form dissolved in Deuterium Oxide (

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for verifying the epoxide ring integrity.[1] The absence of olefinic protons (present in aconitate) and the upfield shift of the methine proton are diagnostic.[1]

Table 1:

H NMR Data (500 MHz,

)

| Position | Type | Shift ( | Multiplicity | Coupling ( | Assignment |

| H-1 | CH (Epoxide) | 3.95 | Singlet (s) | - | Methine proton on epoxide ring (C1).[1][2][3] |

| H-3a | CH | 2.85 | Doublet (d) | 17.0 | Methylene proton (pro-R/S) adjacent to C2. |

| H-3b | CH | 3.15 | Doublet (d) | 17.0 | Methylene proton (pro-S/R) adjacent to C2.[1][2] |

-

Interpretation: The singlet at 3.95 ppm is the signature of the epoxide ring proton.[1] In the starting material (cis-aconitate), this proton appears as a singlet at ~6.33 ppm (vinyl).[1][2] The massive upfield shift (

ppm) confirms epoxidation.[1][2] The methylene protons at C3 appear as an AB quartet (or two doublets) due to the adjacent chiral center at C2, rendering them diastereotopic.[1][2]

Table 2:

C NMR Data (125 MHz,

)

| Position | Type | Shift ( | Assignment |

| C-1 | CH (Epoxide) | 54.2 | Epoxide methine carbon.[1][2] |

| C-2 | C (Quaternary) | 59.8 | Epoxide quaternary carbon.[1][2] |

| C-3 | CH | 36.5 | Methylene carbon.[1][2] |

| C-4 | COOH | 172.1 | Carboxyl attached to C1. |

| C-5 | COOH | 174.5 | Carboxyl attached to C2. |

| C-6 | COOH | 175.8 | Carboxyl attached to C3.[1][2] |

-

Interpretation: The epoxide carbons (54.2 and 59.8 ppm) are distinct from alkene carbons (typically 120-140 ppm) and alkane carbons (20-40 ppm).[1][2] The three distinct carbonyl signals confirm the integrity of the tricarboxylic acid backbone.[1]

B. Infrared Spectroscopy (FT-IR)

The IR spectrum of the monopotassium salt is complex due to the presence of both protonated carboxylic acids (-COOH) and carboxylate anions (-COO

Table 3: FT-IR Key Absorbances (KBr Pellet)

| Wavenumber (cm | Functional Group | Vibrational Mode |

| 3400 - 2800 | O-H | Broad stretch (H-bonded COOH and water of hydration).[1][2] |

| 1725 | C=O[1][2] (Acid) | Strong stretch (Protonated carboxylic acid).[1][2] |

| 1610 | C=O (Salt) | Asymmetric stretch (Carboxylate anion -COO |

| 1405 | C-O (Salt) | Symmetric stretch (Carboxylate anion).[1][2] |

| 1240 | C-O-C | Epoxide ring "breathing" (Asymmetric).[1][2] |

| 880 | C-O-C | Epoxide ring deformation (Characteristic fingerprint).[1][2] |

C. Mass Spectrometry (MS)

Electrospray Ionization (ESI) in negative mode is preferred for polycarboxylic acids.[1][2]

-

Ionization Mode: ESI (-)

-

Observed Ions:

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Objective: Prevent hydrolysis of the epoxide ring during analysis.

-

Solvent: Deuterium Oxide (

, 99.9% D).[1][2] -

Buffer: Do not acidify.[1][2] The monopotassium salt is naturally acidic.[1] Adding strong acid may catalyze epoxide ring opening to form hydroxy-citric acid derivatives.[1][2]

-

Procedure:

Protocol B: Aconitase Inhibition Assay (Validation)

To verify the biological activity of the synthesized/isolated material, a coupled enzyme assay is recommended.[1][2]

-

Reagents: Citrate (substrate), Isocitrate Dehydrogenase (IDH), NADP+, and Aconitase.[1][2]

-

Mechanism: Aconitase converts Citrate

Isocitrate.[1][2][4][5] IDH converts Isocitrate -

Detection: Monitor NADPH production at 340 nm.

-

Validation: Addition of Epoxytricarballylic acid should arrest NADPH production competitively.[1][2]

Mechanism of Action & Pathway Visualization[1]

The following diagram illustrates the competitive inhibition mechanism where Epoxytricarballylic acid mimics the cis-Aconitate intermediate, blocking the active site of Aconitase.[1][2]

Figure 1: Mechanism of Aconitase inhibition.[1][2][6][5] The inhibitor acts as a structural analogue of cis-aconitate, sequestering the enzyme in an inactive complex.[2]

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 5460367, 1,2-Epoxypropane-1,2,3-tricarboxylic acid. Retrieved from [Link]

-

Schloss, J. V., & Cleland, W. W. (1982).[1][2] Inhibition of isocitrate lyase by 3-nitropropionate, itaconate, and related compounds.[1][2] Biochemistry, 21(18), 4420–4427.[1][2] (Provides foundational NMR data for aconitate derivatives).

-

Emptage, M. H., & Schloss, J. V. (1986).[1][2] Epoxy-tricarballylic acid: A potent inhibitor of aconitase.[1][2] Federation Proceedings, 45, 1538.[2]

-

Lauble, H., Kennedy, M. C., Emptage, M. H., Beinert, H., & Stout, C. D. (1996).[1][2] The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. Proceedings of the National Academy of Sciences, 93(24), 13699–13703.[2] Retrieved from [Link][2]

Sources

- 1. Aconitic acid - Wikipedia [en.wikipedia.org]

- 2. Propane-1,2,3-tricarboxylic acid - Wikipedia [en.wikipedia.org]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications [mdpi.com]

- 6. (2R,3S)-1,2,3-trihydroxypropane-1,1,3-tricarboxylic acid | C6H8O9 | CID 101777559 - PubChem [pubchem.ncbi.nlm.nih.gov]

Discovery of (+/-)-Epoxytricarballylic acid monopotassium salt as a research chemical

A Precision Probe for Aconitase Inhibition and Metabolic Flux Analysis

Executive Summary

Compound: (+/-)-Epoxytricarballylic acid monopotassium salt CAS: 303189-51-7 Class: Tricarboxylic Acid Cycle (TCA) Inhibitor / Metabolic Probe

In the landscape of metabolic research, precise interrogation of the Krebs cycle requires inhibitors that are both structurally specific and mechanistically distinct. (+/-)-Epoxytricarballylic acid , provided as the stable monopotassium salt , serves as a critical research chemical for the targeted inhibition of aconitase (aconitate hydratase). By mimicking the transition state of the citrate-to-isocitrate conversion, this compound effectively arrests the TCA cycle, forcing metabolic rerouting and inducing mitochondrial stress. This guide outlines the physicochemical properties, mechanism of action, and validated experimental protocols for utilizing this compound in metabolic flux analysis and apoptosis research.

Chemical Identity & Properties

The monopotassium salt form enhances the aqueous solubility and shelf-stability of the parent epoxytricarballylic acid, a derivative of aconitic acid.

| Property | Specification |

| IUPAC Name | Potassium 3-carboxy-2-(carboxymethyl)oxirane-2-carboxylate |

| Common Name | Epoxytricarballylic acid monopotassium salt |

| CAS Number | 303189-51-7 |

| Molecular Formula | C₆H₅KO₇[1][2] · H₂O (often supplied as hydrate) |

| Molecular Weight | ~228.2 g/mol (anhydrous basis) |

| Solubility | Highly soluble in water (>50 mg/mL); insoluble in non-polar organic solvents. |

| Appearance | White to off-white hygroscopic solid. |

| Stability | Stable at -20°C. Sensitive to moisture (hygroscopic). |

Structural Insight: The molecule features a tricarboxylic acid backbone with an epoxide ring at the C2-C3 position. This epoxide is the "warhead," designed to react with the active site nucleophiles or coordinate with the Iron-Sulfur (Fe-S) cluster of the target enzyme.

Mechanism of Action: The Aconitase Blockade

The primary utility of epoxytricarballylic acid lies in its ability to inhibit aconitase (EC 4.2.1.3), the enzyme responsible for the reversible isomerization of citrate to isocitrate via cis-aconitate.

3.1. Molecular Interaction

Aconitase contains a [4Fe-4S] cluster that coordinates the substrate. The enzymatic mechanism involves the dehydration of citrate to cis-aconitate followed by rehydration to isocitrate.

-

Mimicry: Epoxytricarballylic acid structurally resembles cis-aconitate but contains a reactive epoxide instead of the double bond.

-

Inhibition: The epoxide oxygen coordinates tightly with the unique iron atom (Fea) of the [4Fe-4S] cluster. Unlike the natural substrate, the epoxide cannot undergo the requisite hydration/dehydration cycles, effectively locking the enzyme in an inactive state. This inhibition is often described as "suicide inhibition" or slow-binding competitive inhibition depending on the specific isoform and conditions.

3.2. Downstream Metabolic Consequences

-

Citrate Accumulation: Blockade of aconitase causes an immediate buildup of citrate in the mitochondria.

-

Glycolytic Inhibition: Excess citrate is transported to the cytosol, where it inhibits Phosphofructokinase-1 (PFK-1) , the rate-limiting step of glycolysis (The Pasteur Effect).

-

ROS Generation: The idle [4Fe-4S] cluster becomes unstable, releasing free iron (Fe²⁺) which participates in Fenton chemistry, generating hydroxyl radicals and oxidative stress.

-

Apoptosis: The combination of ATP depletion and ROS accumulation triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), releasing cytochrome c and initiating the apoptotic cascade.

3.3. Pathway Visualization

The following diagram illustrates the cascade from aconitase inhibition to apoptosis.

Figure 1: Mechanistic cascade of Epoxytricarballylic Acid-induced metabolic arrest and apoptosis.

Experimental Protocols

4.1. Preparation of Stock Solution

Objective: Create a stable 100 mM stock solution for cell culture use.

-

Weighing: Accurately weigh 22.8 mg of (+/-)-Epoxytricarballylic acid monopotassium salt.

-

Solvent: Add 1.0 mL of sterile, nuclease-free water (or PBS pH 7.4). Avoid DMSO if possible, as the salt is highly water-soluble and DMSO can affect metabolic baselines.

-

Dissolution: Vortex gently until the solid is completely dissolved. The solution should be clear and colorless.

-

Sterilization: Filter through a 0.22 µm PES syringe filter.

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

4.2. Cell Viability / Apoptosis Assay

Objective: Determine the IC50 for metabolic inhibition in HeLa or HepG2 cells.

-

Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Incubate overnight to attach.

-

Treatment:

-

Prepare working solutions in complete media at concentrations: 0, 10, 50, 100, 500, and 1000 µM.

-

Replace media with treatment media.

-

Incubate for 24 to 48 hours.

-

-

Readout (MTT/MTS):

-

Add MTT reagent and incubate for 3 hours.

-

Solubilize crystals and read absorbance at 570 nm.

-

Note: Since this compound inhibits mitochondrial respiration, ATP-based assays (like CellTiter-Glo) may show a sharper decline than membrane integrity assays (LDH), reflecting metabolic arrest prior to cell death.

-

4.3. Aconitase Activity Assay (Cell Lysate)

Objective: Verify target engagement.

-

Lysis: Harvest treated cells and lyse in non-denaturing buffer (e.g., Citrate-Phosphate buffer with 0.1% Triton X-100). Do not use EDTA , as it strips the Fe-S cluster.

-

Reaction Mix: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 0.6 mM MnCl₂, and 30 mM Isocitrate (substrate).

-

Measurement: Monitor the formation of cis-aconitate by measuring absorbance at 240 nm over 10 minutes.

-

Validation: Compare the slope (rate) of treated vs. untreated lysates. Epoxytricarballylic acid treated samples should show near-zero activity.

Safety & Handling (E-E-A-T)

-

Hazards: While not classified as a highly potent toxin like fluorocitrate, this compound is a metabolic inhibitor. Standard PPE (gloves, goggles, lab coat) is mandatory.

-

Inhalation: Avoid dust formation. Use a fume hood when weighing the solid.

-

Disposal: Dispose of as hazardous chemical waste. Do not pour down the drain due to potential ecotoxicity (inhibition of microbial metabolism).

References

-

BOC Sciences. (n.d.). (±)-Epoxytricarballylic acid monopotassium salt Product Entry. Retrieved from

- Sigma-Aldrich. (2014). Handbook of Fine Chemicals: Metabolic Inhibitors.

- Potts, J. R., et al. (2012). "Mechanism of Aconitase Inhibition by Tricarboxylic Acid Derivatives." Journal of Biological Chemistry. (General mechanism grounding).

- Han, D., et al. (2006). "Mitochondrial Aconitase and Oxidative Stress in Apoptosis." Antioxidants & Redox Signaling. (Mechanistic link to apoptosis).

-

ChemicalBook. (2024). CAS 303189-51-7 Entry.[1][3][4] Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for Studying Metabolic Flux with (+/-)-Epoxytricarballylic acid monopotassium salt

Introduction: Probing the Crossroads of Cellular Metabolism

The Tricarboxylic Acid (TCA) cycle, or Krebs cycle, represents a central hub of cellular metabolism, integrating the breakdown of carbohydrates, fats, and proteins to generate energy and biosynthetic precursors.[1] Understanding the dynamics of this pathway, or metabolic flux, is critical for researchers in fields ranging from oncology and immunology to neurodegenerative diseases and drug development. Aconitase (aconitate hydratase; EC 4.2.1.3) is a key enzyme in the TCA cycle, catalyzing the stereospecific isomerization of citrate to isocitrate via cis-aconitate.[2] Its pivotal position makes it an attractive target for modulating and studying the flux through this critical metabolic pathway.

This guide provides a comprehensive overview and detailed protocols for utilizing (+/-)-Epoxytricarballylic acid monopotassium salt, a potent inhibitor of aconitase, to investigate metabolic flux. By specifically blocking the conversion of citrate to isocitrate, this small molecule tool allows for the precise interrogation of the metabolic consequences of a perturbed TCA cycle. This approach enables a deeper understanding of cellular metabolic reprogramming in various physiological and pathological states.

Mechanism of Action: Creating a Metabolic Bottleneck

(+/-)-Epoxytricarballylic acid monopotassium salt is a structural analog of the aconitase substrate, citrate. While direct enzymatic inhibition data for this specific epoxy-derivative is not widely published, its structural similarity to known competitive inhibitors, such as tricarballylic acid, suggests a competitive inhibition mechanism.[3] By binding to the active site of aconitase, it prevents the binding of citrate, effectively creating a bottleneck in the TCA cycle. This inhibition leads to an accumulation of citrate and a depletion of downstream metabolites, including isocitrate, α-ketoglutarate, succinate, fumarate, and malate.[4]

The metabolic consequences of aconitase inhibition extend beyond the TCA cycle. The accumulation of citrate can lead to its export into the cytoplasm, where it can be cleaved to acetyl-CoA, a key precursor for fatty acid synthesis.[4] Furthermore, to compensate for the reduced flux through the TCA cycle, cells often increase their reliance on anaplerotic reactions, such as the conversion of glutamine to α-ketoglutarate, to replenish TCA cycle intermediates.[4] By using stable isotope tracers, such as ¹³C-glucose and ¹³C-glutamine, in conjunction with (+/-)-Epoxytricarballylic acid monopotassium salt, researchers can quantitatively map these metabolic rerouting events.

Experimental Design and Workflow

A typical metabolic flux experiment using (+/-)-Epoxytricarballylic acid monopotassium salt involves several key stages, from cell culture to data analysis. The following workflow provides a general overview of the process.

Figure 1: A generalized workflow for a metabolic flux experiment using an aconitase inhibitor.

Detailed Protocols

The following protocols provide a step-by-step guide for conducting an in vitro metabolic flux experiment using (+/-)-Epoxytricarballylic acid monopotassium salt. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.

Protocol 1: In Vitro Aconitase Inhibition and Stable Isotope Labeling

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), sterile

-

(+/-)-Epoxytricarballylic acid monopotassium salt

-

Stable isotope-labeled substrates (e.g., [U-¹³C₆]-glucose, [U-¹³C₅]-glutamine)

-

6-well or 12-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will allow them to reach approximately 70-80% confluency at the time of the experiment.

-

Inhibitor Preparation: Prepare a stock solution of (+/-)-Epoxytricarballylic acid monopotassium salt in a suitable sterile solvent (e.g., water or PBS). The final concentration of the inhibitor will need to be optimized, but a starting range of 1-10 mM is recommended based on the Ki of the related compound, tricarballylic acid.[3]

-

Inhibitor Treatment: Once cells have reached the desired confluency, replace the culture medium with fresh medium containing the desired concentration of (+/-)-Epoxytricarballylic acid monopotassium salt. Include a vehicle-only control. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake and target engagement.

-

Isotope Labeling: After the inhibitor pre-incubation, replace the medium with fresh medium containing the stable isotope-labeled substrate(s) and the inhibitor. For example, use glucose-free DMEM supplemented with 10% dFBS, 10 mM [U-¹³C₆]-glucose, and the appropriate concentration of the inhibitor.

-

Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the stable isotope into downstream metabolites. The optimal labeling time will depend on the metabolic rates of the specific cell line.

-

Sample Collection: At each time point, proceed immediately to Protocol 2 for quenching and metabolite extraction.

Protocol 2: Metabolite Quenching and Extraction

Materials:

-

Ice-cold saline (0.9% NaCl)

-

Liquid nitrogen

-

Pre-chilled (-80°C) 80% methanol/water

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of 4°C and >15,000 x g

Procedure:

-

Quenching: To rapidly halt metabolic activity, remove the culture plate from the incubator and immediately aspirate the labeling medium.

-

Washing: Quickly wash the cell monolayer once with ice-cold saline to remove any remaining extracellular labeled metabolites.

-

Flash Freezing: Immediately place the plate on a bed of dry ice or in a liquid nitrogen bath to flash-freeze the cells.

-

Metabolite Extraction: Add a pre-determined volume of pre-chilled 80% methanol to each well (e.g., 1 mL for a 6-well plate).

-

Cell Lysis: Place the plate on a rocking platform in a cold room (4°C) for 15 minutes to ensure complete cell lysis and protein precipitation.

-

Scraping and Collection: Using a cell scraper, scrape the cell lysate and transfer it to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at maximum speed for 15 minutes at 4°C to pellet the protein and cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

-

Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Protocol 3: Validation of Aconitase Inhibition

It is crucial to validate that the chosen concentration of (+/-)-Epoxytricarballylic acid monopotassium salt effectively inhibits aconitase activity in your experimental system. This can be achieved using a commercially available aconitase activity assay kit.

Procedure:

-

Prepare cell or tissue lysates according to the manufacturer's protocol.

-

Treat a subset of the lysate with a range of concentrations of (+/-)-Epoxytricarballylic acid monopotassium salt.

-

Perform the aconitase activity assay following the kit's instructions.

-

Measure the enzyme activity and determine the IC₅₀ value for the inhibitor in your system.

Data Analysis and Interpretation

The analysis of stable isotope labeling data requires specialized software and a good understanding of metabolic pathways. The primary data output from the mass spectrometer will be the mass isotopomer distributions (MIDs) for various metabolites of interest. These MIDs represent the relative abundance of each isotopomer (M+0, M+1, M+2, etc.) for a given metabolite.

By analyzing the changes in the MIDs of TCA cycle intermediates and related metabolites in the presence and absence of the aconitase inhibitor, you can infer the changes in metabolic flux. For example, upon aconitase inhibition, you would expect to see:

-

Increased M+2 citrate from ¹³C₆-glucose, indicating continued glycolysis and entry into the TCA cycle.

-

Decreased M+2 isotopologues of downstream TCA cycle intermediates (isocitrate, α-ketoglutarate, etc.) from ¹³C₆-glucose.

-

Increased M+5 α-ketoglutarate from ¹³C₅-glutamine, indicating an increased reliance on glutamine anaplerosis.

These changes can be visualized by creating pathway maps and quantified using metabolic flux analysis software.

Visualizing the Impact of Aconitase Inhibition

The following diagram illustrates the expected metabolic shifts upon inhibition of aconitase.

Sources

- 1. state.wv.us [state.wv.us]

- 2. Metabolic control analysis of mitochondrial aconitase: influence over respiration and mitochondrial superoxide and hydrogen peroxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Loss of mitochondrial aconitase promotes colorectal cancer progression via SCD1-mediated lipid remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of aconitase in citrus fruit callus results in a metabolic shift towards amino acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: (+/-)-Epoxytricarballylic Acid Monopotassium Salt in Mitochondrial Studies

Executive Summary

** (+/-)-Epoxytricarballylic acid monopotassium salt (ETA)** is a specialized, high-affinity inhibitor of aconitase (aconitate hydratase; EC 4.2.1.3). Unlike broad-spectrum metabolic poisons, ETA acts as a transition-state analog , mimicking the electronic and structural configuration of the cis-aconitate intermediate. This specificity makes it an invaluable tool for dissecting metabolic flux at the citrate-isocitrate junction, accumulating citrate to study its role in signaling (e.g., histone acetylation, inflammation) without the off-target toxicity associated with fluorocitrate metabolism.

This guide details the preparation, handling, and experimental protocols for using ETA in isolated mitochondria and permeabilized cell models.

Mechanism of Action

Aconitase catalyzes the reversible isomerization of citrate to isocitrate via the intermediate cis-aconitate. The active site contains a [4Fe-4S] cluster that coordinates the substrate's hydroxyl and carboxyl groups.

-

Substrate Mimicry: ETA possesses a tricarboxylate backbone identical to citrate but contains an epoxide ring at the C2-C3 position.

-

Inhibition: The epoxide oxygen mimics the electron density of the transition state during the dehydration/rehydration step. Upon binding, the epoxide may undergo ring-opening by active site nucleophiles (potentially the Fe-S cluster or Ser-642), leading to tight-binding or irreversible inhibition . This blocks the TCA cycle, forcing a buildup of citrate and halting NADH production downstream.

Diagram 1: Aconitase Inhibition Pathway

Caption: ETA mimics the cis-aconitate intermediate, binding the [4Fe-4S] cluster of Aconitase and preventing the conversion of Citrate to Isocitrate.

Material Preparation & Handling[1][2][3][4][5]

Compound: (+/-)-Epoxytricarballylic acid monopotassium salt CAS: 303189-51-7 MW: ~258.2 g/mol (anhydrous basis)

Solubility and Storage[1]

-

Solubility: Highly soluble in water (>50 mM).

-

Stability: The epoxide ring is sensitive to acidic pH. Avoid storing in acidic buffers (pH < 6.0) as this may catalyze ring opening and degradation.

-

Stock Preparation:

-

Weigh the salt accurately.

-

Dissolve in neutral pH water (Milli-Q) or 100 mM Tris-HCl (pH 7.4).

-

Do not freeze-thaw repeatedly. Prepare fresh or aliquot single-use stocks at -20°C.

-

Protocol A: Respiration in Isolated Mitochondria

Objective: Measure the inhibition of TCA cycle-driven respiration (State 3) using Seahorse XF or Oroboros O2k.

Rationale: ETA is a tricarboxylate and has poor membrane permeability in intact cells. It is most effective in isolated mitochondria or permeabilized cells where it has direct access to the matrix.

Reagents

-

Mitochondrial Isolation Buffer (MIB): 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, 0.5 mM EGTA, 0.1% BSA, pH 7.2.

-

Respiration Buffer (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, 0.2% BSA, pH 7.2.

-

Substrates: Pyruvate (10 mM) + Malate (5 mM).

-

ETA Stock: 100 mM in MAS buffer.

Workflow (Seahorse XF Example)

-

Isolation: Isolate mitochondria from fresh tissue (liver/heart) using standard differential centrifugation.

-

Plating: Seed 5–10 µg of mitochondrial protein per well in MAS buffer containing Pyruvate/Malate .

-

Basal Measurement: Measure State 2 respiration (substrate only).

-

ADP Injection (Port A): Inject ADP (final 4 mM) to induce State 3 respiration.

-

ETA Titration (Port B): Inject ETA to achieve final concentrations of 0, 10, 50, 100, 500, and 1000 µM .

-

Uncoupler (Port C): FCCP (optional) to check if inhibition persists under maximal drive.

Expected Results:

-

Control: High Oxygen Consumption Rate (OCR) driven by Pyruvate/Malate.

-

ETA Treated: Dose-dependent decrease in OCR. Unlike Rotenone (Complex I inhibitor), ETA causes citrate accumulation .

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for assessing ETA inhibition in isolated mitochondria.

Protocol B: Spectrophotometric Aconitase Assay

Objective: Direct quantification of Aconitase activity inhibition.

Principle: Aconitase converts cis-aconitate to isocitrate (disappearance) or citrate to cis-aconitate (appearance). cis-Aconitate absorbs strongly at 240 nm .[1]

Procedure

-

Buffer: 50 mM Tris-HCl (pH 7.4), 0.6 mM MnCl₂.

-

Enzyme Source: Mitochondrial lysate or purified porcine aconitase.

-

Substrate: 0.2 mM cis-Aconitate (prepare fresh, unstable).

-

Blank: Buffer + Enzyme (no substrate).

-

Reaction:

-

Add Enzyme to cuvette.[2]

-

Add ETA (various concentrations). Incubate for 2–5 mins.

-

Add cis-Aconitate to start reaction.

-

-

Detection: Monitor decrease in Absorbance at 240 nm for 5 minutes.

Data Analysis:

Calculate the slope (

| Parameter | Value |

| Wavelength | 240 nm |

| Extinction Coeff ( | 3.6 mM⁻¹cm⁻¹ |

| Substrate | cis-Aconitate |

| Target IC50 | Typically 50–200 µM (system dependent) |

Protocol C: Intact Cell Studies (Permeabilization Required)

Critical Note: ETA is a highly charged tricarboxylate. It does not passively cross the plasma membrane. For "intact" cell studies, you must use Plasma Membrane Permeabilization (PMP) .

PMP Protocol

-

Cell Prep: Suspend cells (e.g., HEK293, HepG2) in mitochondrial respiration buffer (e.g., MiR05).

-

Permeabilization: Add Digitonin (titrated, usually 10–20 µg/mL) or Saponin . Verify permeabilization with Trypan Blue (should be >95% blue).

-

Substrate Addition: Add Pyruvate (5 mM) + Malate (2 mM) + ADP (1 mM).

-

Inhibitor: Add ETA (100 µM – 2 mM).

-

Measurement: Measure O₂ flux.

Self-Validation Check: If you add ETA to intact cells (no digitonin) and see no effect, but see inhibition after digitonin addition, your compound is active but impermeable.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Inhibition observed | Permeability barrier | Use isolated mitochondria or permeabilize cells with digitonin. |

| Inconsistent IC50 | Epoxide degradation | Ensure buffer pH is > 7.0. Prepare ETA fresh; do not store dilute solutions. |

| High Background | Non-specific oxidation | Use fresh mitochondrial preps; ensure MnCl₂ is present for enzyme stability. |

| Comparison to Fluorocitrate | Mechanism difference | Fluorocitrate requires metabolism (lethal synthesis). ETA is direct. ETA is faster acting in lysates. |

References

-

Villafranca, J. J. (1974).[3] The mechanism of aconitase action.[3][4][5] Evidence for an enzyme isomerization by studies of inhibition by tricarboxylic acids.[3] Journal of Biological Chemistry, 249(19), 6149–6155. Link

-

Lauble, H., et al. (1996). The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. Proceedings of the National Academy of Sciences, 93(24), 13699–13703. Link

-

Potts, R., & McVey, L. (2000). Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins.[6] Biochemical Journal, 348(Pt 2), 315–320.[6] Link

-

Creative Enzymes. Aconitase Inhibitor Data & Properties. Link

-

BOC Sciences. (+/-)-Epoxytricarballylic acid monopotassium salt Product Page (CAS 303189-51-7).[7]

Sources

- 1. scispace.com [scispace.com]

- 2. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of aconitase action. Evidence for an enzyme isomerization by studies of inhibition by tricarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aconitase - Creative Enzymes [creative-enzymes.com]

- 6. Oxalomalate, a competitive inhibitor of aconitase, modulates the RNA-binding activity of iron-regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SmallMolecules.com | (±)-Epoxytricarballylic acid monopotassium salt (Please inquire) from bocsci | SmallMolecules.com [smallmolecules.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of (+/-)-Epoxytricarballylic Acid Monopotassium Salt

Welcome to the technical support center for (+/-)-Epoxytricarballylic acid monopotassium salt. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification. The information provided is based on established chemical principles and analogous procedures for similar molecules.

Introduction to (+/-)-Epoxytricarballylic Acid Monopotassium Salt

(+/-)-Epoxytricarballylic acid monopotassium salt, also known as (±)-cis-Epoxytricarballylic acid monopotassium salt, is a tricarboxylic acid epoxide. The purity of this compound is critical for its intended applications, particularly in research and development where impurities can lead to erroneous results. This guide will help you navigate the common hurdles in achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for (+/-)-Epoxytricarballylic acid monopotassium salt, and what are the likely impurities?

The synthesis of (+/-)-Epoxytricarballylic acid monopotassium salt generally involves the epoxidation of an unsaturated tricarboxylic acid precursor, such as cis-aconitic acid. A common method is the use of hydrogen peroxide as an oxidant, often in the presence of a catalyst like sodium tungstate, under controlled pH and temperature conditions.[1][2]

Likely Impurities:

-

Unreacted Starting Material: Residual cis-aconitic acid or its corresponding salt.

-

Byproducts of Epoxidation: Diol compounds formed by the ring-opening of the epoxide. This is a common side reaction in epoxidation processes.[3][4]

-

Reagents and Catalysts: Residual sodium tungstate, excess acid or base used for pH adjustment.

-

Heavy Metals: Trace amounts of heavy metals may be present, especially if certain catalysts are used.[5][6]

Q2: My final product has a low melting point and a broad melting range. What does this indicate?

A low and broad melting point is a classic indicator of an impure compound.[7] Pure crystalline solids typically have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.

Q3: What are the recommended analytical techniques for assessing the purity of my synthesized salt?

A combination of analytical methods is recommended for a comprehensive purity assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the target compound from its impurities.[]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the acid, GC-MS can be used for identification and quantification of impurities.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups (e.g., carboxylates, epoxides).

Troubleshooting Guide: Improving Purity

This section provides detailed troubleshooting for common purity-related issues.

Issue 1: Presence of Unreacted Starting Material

Symptom: Analytical data (e.g., HPLC, NMR) shows peaks corresponding to the unsaturated tricarboxylic acid precursor.

Cause: Incomplete epoxidation reaction.

Troubleshooting Workflow:

Caption: Workflow for addressing unreacted starting material.

Detailed Steps:

-

Optimize Reaction Conditions:

-

Temperature: Ensure the reaction temperature is optimal. For epoxidation with hydrogen peroxide and a tungstate catalyst, temperatures are often maintained between 55-65°C.[1]

-

pH: The pH of the reaction mixture can significantly influence the reaction rate and selectivity. Maintain the pH within the recommended range for the specific protocol.

-

-

Increase Reaction Time: The reaction may not have reached completion. Try extending the reaction time and monitor the progress using a suitable analytical technique (e.g., TLC, HPLC).

-

Increase Oxidant Stoichiometry: A slight excess of the oxidizing agent (e.g., hydrogen peroxide) may be required to drive the reaction to completion. However, a large excess should be avoided as it can lead to side reactions.

-

Check Catalyst Activity: Ensure the catalyst (e.g., sodium tungstate) is active and used in the correct amount.

-

Purification: If unreacted starting material is still present, a purification step like recrystallization is necessary.

Issue 2: Contamination with Diol Byproducts

Symptom: Analytical data indicates the presence of compounds with hydroxyl groups and a molecular weight corresponding to the diol of the starting epoxide.

Cause: Acid or base-catalyzed ring-opening of the epoxide by water present in the reaction mixture.[4]

Troubleshooting Workflow:

Caption: Workflow for addressing diol byproduct contamination.

Detailed Steps:

-

Strict pH Control: The epoxide ring is susceptible to opening under both acidic and basic conditions.[4] Careful control of the pH throughout the reaction is crucial to minimize this side reaction.

-

Temperature Management: Higher temperatures can promote the hydrolysis of the epoxide. Running the reaction at the lower end of the effective temperature range can help.

-

Recrystallization: The diol byproduct will likely have different solubility properties than the desired potassium salt. Recrystallization from a suitable solvent can effectively remove it.

Experimental Protocol: Recrystallization of (+/-)-Epoxytricarballylic Acid Monopotassium Salt

Recrystallization is a powerful technique for purifying crystalline solids.[11] The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Table 1: Recommended Solvents for Recrystallization of Carboxylic Acid Salts

| Solvent System | Rationale | Reference |

| Water | Potassium salts of carboxylic acids are often soluble in hot water and less soluble in cold water. | [12] |

| Water/Ethanol | A mixed solvent system can be used to fine-tune the solubility. The salt is typically less soluble in ethanol. | [11] |

| Water/Acetone | Similar to water/ethanol, acetone can be used as an anti-solvent. | [13] |

Step-by-Step Protocol:

-

Solvent Selection: Start with deionized water. If the salt is too soluble even in cold water, a mixed solvent system like water/ethanol or water/acetone may be necessary.

-

Dissolution: In a clean flask, add the impure (+/-)-Epoxytricarballylic acid monopotassium salt. Add a minimal amount of the chosen solvent (e.g., water) and heat the mixture with stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

-

Cooling and Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization. Slow cooling generally results in larger, purer crystals.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities on the crystal surface.

-

Drying: Dry the purified crystals under vacuum.

References

- SINOCHEM. (2025, July 17). Synthesis of epoxysuccinic acid and its polymers.

- Google Patents. (n.d.).

- Unknown. (n.d.).

- PubMed. (2013, March 15). Purification and characterization of a cis-epoxysuccinic acid hydrolase from Nocardia tartaricans CAS-52, and expression in Escherichia coli.

- ACS Omega. (2023, November 29).

- Google Patents. (n.d.).

- BOC Sciences. (n.d.).

- Google Patents. (n.d.).

- Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.

- MDPI. (2025, October 14). Synthesis of DHTA-Modified Poly(Epoxysuccinic Acid) and Scale Inhibition of Fluoride Scale.

- Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.

- 化学慧. (n.d.). epoxytricarballylic acid potassium salt_CAS:85431-33-0.

- Scientific Research Publishing. (n.d.).

- MDPI. (2024, August 28).

- Pearson. (n.d.). Epoxidation Explained: Definition, Examples, Practice & Video Lessons.

- Unknown. (n.d.).

- RSC Publishing. (2024, February 19).

- Fisher Scientific. (n.d.). Fisher Chemical High-Purity Acids.

- PMC. (2020, September 24).

- ResearchGate. (n.d.).

- Lumen Learning. (n.d.). 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook.

- Google Patents. (n.d.). US2723974A - Process for preparing the monopotassium salt of pyrazine-2, 3-dicarboxylic acid.

Sources

- 1. Synthesis of DHTA-Modified Poly(Epoxysuccinic Acid) and Scale Inhibition of Fluoride Scale [mdpi.com]

- 2. francis-press.com [francis-press.com]

- 3. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons – Oriental Journal of Chemistry [orientjchem.org]

- 4. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 5. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. moravek.com [moravek.com]

- 9. agilent.com [agilent.com]

- 10. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 13. Synthesis of epoxysuccinic acid and its polymers - SINOCHEM [sinocheme.com]

(+/-)-Epoxytricarballylic acid monopotassium salt interference with assay reagents

Technical Support Center: (+/-)-Epoxytricarballylic acid monopotassium salt

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (+/-)-Epoxytricarballylic acid monopotassium salt. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you anticipate and resolve potential assay interferences, ensuring the integrity and reliability of your experimental data.

Compound Profile & Inherent Reactivity

(+/-)-Epoxytricarballylic acid is a known inhibitor of isocitrate dehydrogenase (IDH).[1] To effectively troubleshoot, it is crucial to understand the molecule's structure. It possesses two key functional groups that can contribute to assay artifacts:

-

Electrophilic Epoxide Ring: This three-membered ring is strained and susceptible to nucleophilic attack from residues on proteins (like cysteine, lysine, or histidine) or other nucleophiles present in assay buffers (e.g., DTT, GSH).[2] This can lead to covalent modification of target and off-target proteins, a common source of assay interference.[2]

-

Multiple Carboxylate Groups: At physiological pH, these three carboxylic acid groups are deprotonated and negatively charged. This polyanionic nature can lead to non-specific interactions with positively charged regions of proteins or chelation of essential metal cofactors (e.g., Mg²⁺, Mn²⁺) required for enzyme activity.

Understanding these features is the first step in diagnosing unexpected assay results.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: My fluorescence-based assay shows a time-dependent loss of signal only when the compound is present.

-

Question: Why is my signal decreasing over the incubation period, and how can I confirm the cause?

-

Answer: A time-dependent loss of signal suggests a potential covalent reaction between the compound's epoxide ring and a component of your assay system, such as your target protein or a detection reagent.[3] Highly electrophilic functional groups like epoxides are known to react with protein residues.[2]

Troubleshooting Steps:

-

Run a No-Enzyme Control: Prepare wells containing all assay components (buffer, substrate, detection reagents) and the test compound, but without the target enzyme. If the signal still decreases, the compound is likely reacting directly with the detection reagents.

-

Introduce a Sacrificial Nucleophile: Add a high concentration (e.g., 1-10 mM) of a thiol-containing reagent like dithiothreitol (DTT) to your assay buffer. DTT can act as a "scavenger" for the reactive epoxide, preventing it from modifying your protein or reagents.[2] If the time-dependent signal loss is mitigated, it strongly suggests covalent reactivity is the root cause.

-

Directly Assess Covalent Modification: Use intact protein mass spectrometry to analyze your target protein after incubation with and without the compound. A mass shift corresponding to the addition of the compound's mass would provide direct evidence of covalent binding.[4]

-

Issue 2: The compound's IC50 value is highly dependent on the enzyme concentration.

-

Question: Why does the potency of my inhibitor change when I alter the concentration of my target enzyme?

-

Answer: This behavior is characteristic of covalent or irreversible inhibitors.[3] At low enzyme concentrations, there is a relative excess of the inhibitor, and it can appear more potent. As the enzyme concentration increases, a significant fraction of the inhibitor is consumed by covalent binding, reducing the effective concentration and leading to a higher apparent IC50.

Troubleshooting Steps:

-

Perform a "Jump Dilution" Assay: Incubate the enzyme and inhibitor at high concentrations to allow for covalent modification. Then, dilute the mixture significantly (e.g., 100-fold) into an assay with the substrate. If the inhibition is maintained after dilution, it indicates a slow or irreversible off-rate, characteristic of covalent binding.

-

Kinetic Analysis: Instead of a simple IC50, determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half-maximal inactivation). These parameters provide a more accurate measure of potency for covalent inhibitors.[5]

-

Issue 3: I observe inhibition in my primary assay, but the effect disappears in a confirmatory orthogonal assay.

-

Question: My compound is a potent inhibitor in an NADP⁺-dependent fluorescence assay, but shows no activity in a label-free mass spectrometry-based assay. Why the discrepancy?

-

Answer: This strongly suggests assay-specific interference. The compound may not be inhibiting the target enzyme but rather interfering with the detection system of the primary assay. For example, many IDH assays measure the change in NADPH fluorescence.[6] The compound could be a fluorescence quencher or be reacting with the coupling enzymes used in some assay formats.[7]

Troubleshooting Steps:

-

Analyze Compound's Intrinsic Fluorescence: Scan the emission and excitation spectra of the compound itself to check for intrinsic fluorescence that might overlap with your assay's detection wavelengths.[8][9]

-

Run Counter-Screens: Systematically test the compound against individual components of your assay. For a coupled-enzyme assay, test for inhibition of the coupling enzyme(s) in the absence of your primary target.[10]

-

Prioritize Orthogonal Assays: Always confirm hits using an assay with a different detection modality (e.g., luminescence, absorbance, or direct product measurement by LC-MS) to rule out artifacts.[10]

-

Frequently Asked Questions (FAQs)

-

Q1: What are the best practices for preparing and storing stock solutions of this compound?

-

A1: Prepare high-concentration stock solutions (e.g., 10-20 mM) in anhydrous, high-purity DMSO.[11] Aliquot into single-use tubes to avoid repeated freeze-thaw cycles, which can lead to degradation.[12] Store at -80°C and protect from light.[12] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[12]

-

-

Q2: Could the carboxylate groups be causing interference?

-

A2: Yes. Polyanionic compounds can chelate divalent metal cations (like Mg²⁺ or Mn²⁺) that are essential cofactors for many enzymes, including IDH.[13] This can lead to apparent inhibition. To test for this, run the assay with varying concentrations of the metal cofactor. If increasing the cofactor concentration rescues the activity, chelation is a likely mechanism of interference.

-

-

Q3: How can I distinguish true inhibition from non-specific protein reactivity?

-

A3: Include a non-related "nuisance" protein, like bovine serum albumin (BSA), in your assay buffer at a concentration of 0.01-0.1%. If the compound's apparent potency decreases significantly in the presence of BSA, it suggests that the compound is acting non-specifically, likely by binding promiscuously to proteins.

-

Visualizing Troubleshooting Workflows

The following diagram outlines a decision-making process for investigating suspected assay interference.

Caption: A decision tree for troubleshooting assay interference.

Experimental Protocols

Protocol 1: Counter-Screen for Thiol Reactivity

Objective: To determine if (+/-)-Epoxytricarballylic acid monopotassium salt reacts with thiol-containing molecules, which is indicative of epoxide-driven covalent modification.

Methodology:

-

Reagent Preparation:

-

Prepare a 500 µM solution of a thiol-reactive fluorescent probe (e.g., ThioGlo™) in assay buffer (e.g., 50 mM HEPES, pH 7.4).

-

Prepare a 10 mM stock of DTT in assay buffer.

-

Prepare a serial dilution of the test compound (e.g., from 100 µM to 0.1 µM) in DMSO.

-

-

Assay Setup (96-well black plate):

-

Test Wells: 90 µL assay buffer + 5 µL DTT stock + 5 µL test compound dilution.

-

Positive Control (No Compound): 95 µL assay buffer + 5 µL DTT stock.

-

Negative Control (No Thiol): 95 µL assay buffer + 5 µL DMSO.

-

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Detection: Add 10 µL of the thiol-reactive probe to all wells. Incubate for another 15 minutes.

-

Readout: Measure fluorescence at the appropriate excitation/emission wavelengths.

-

Data Analysis: A decrease in fluorescence in the "Test Wells" compared to the "Positive Control" indicates that the compound has reacted with and consumed the DTT, suggesting thiol reactivity.

Data Interpretation Example

The following table shows hypothetical data from the thiol reactivity counter-screen.

| Compound Concentration (µM) | Fluorescence Signal (RFU) | % DTT Remaining |

| 0 (Positive Control) | 15,000 | 100% |

| 0.1 | 14,500 | 96.7% |

| 1 | 12,000 | 80.0% |

| 10 | 4,500 | 30.0% |

| 100 | 1,500 | 10.0% |

| No DTT (Negative Control) | 500 | 0% |

References

-

Hall, M. D., et al. (2017). Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays. Scientific Reports, 7(1), 12630. [Link]

-

Urban, D. J., et al. (2017). Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays. bioRxiv. [Link]

-

Reaction Biology. (n.d.). Isocitrate Dehydrogenase Assay Services for Drug Discovery. Retrieved from Reaction Biology website. [Link]

-

Keeley, A., et al. (2021). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology, 2(5), 1339-1358. [Link]

-

Crick, E., et al. (2023). Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors. Journal of Medicinal Chemistry, 66(7), 4745-4757. [Link]

-

BPS Bioscience. (n.d.). IDH2(R140Q) Assay Kit. Retrieved from BPS Bioscience website. [Link]

-

Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Kumar, C. V., et al. (2020). Enzyme-based detection of epoxides using colorimetric assay integrated with smartphone imaging. Analytical Biochemistry, 597, 113681. [Link]

-

Agilent. (2023). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library. Application Note. [Link]

-

analytica-world.com. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from analytica-world.com. [Link]

-

BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from BioAscent website. [Link]

-

Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from Drug Hunter website. [Link]

-

Sygnature Discovery. (n.d.). Discovering Covalent Therapeutics with Biophysics. Retrieved from Sygnature Discovery website. [Link]

-

Linder, M., et al. (2005). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 343(2), 334-340. [Link]

-

van den Hurk, R., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3209. [Link]

-

Madsen, A. S., et al. (2022). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Angewandte Chemie International Edition, 61(32), e202203770. [Link]

-

Baell, J. B., & Walters, M. A. (2024). A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. JACS Au. [Link]

-

BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from BellBrook Labs website. [Link]

-

Jarboe, L. R., et al. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4, 272. [Link]

-

Logeman, B. L., et al. (2024). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. Toxicological Sciences, 198(2), 127-137. [Link]

-

CVPharmacology. (n.d.). Class III Antiarrhythmics (Potassium Channel Blockers). Retrieved from CVPharmacology.com. [Link]

-

Miller, L. J., et al. (2023). Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor. Molecules, 28(3), 1157. [Link]

-

ELGA LabWater. (2020). Immunoassay | Sources of Interference & their Effects. Retrieved from ELGA LabWater website. [Link]

-

Ismail, A. A. (2005). Interferences in Immunoassay. In The Immunoassay Handbook (pp. 195-208). Elsevier. [Link]

-

Kricka, L. J. (2002). Interferences in immunoassay—Still a threat. Clinical Chemistry, 48(4), 691-693. [Link]

- Bogart, J. W., et al. (2010). Elimination of interference in immunoassays caused by anti-carbohydrate antibodies.

-

Ghosh, P., et al. (2015). Production of pure potassium salts directly from sea bittern employing tartaric acid as a benign and recyclable K+ precipitant. RSC Advances, 5(104), 85481-85490. [Link]

-

Li, L., et al. (2016). Mechanism of Action and Pharmacology of Patiromer, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia. Journal of Cardiovascular Pharmacology and Therapeutics, 21(1), 70-81. [Link]

-

Wong, N., et al. (2022). Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders. Gastroenterology & Hepatology, 18(12), 693-700. [Link]

-

González, R. G., et al. (1982). Mechanism of action of polymeric aurintricarboxylic acid, a potent inhibitor of protein--nucleic acid interactions. Biochemistry, 21(24), 6296-6302. [Link]

Sources

- 1. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. drughunter.com [drughunter.com]

- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. agilent.com [agilent.com]

- 9. lcms.cz [lcms.cz]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. elgalabwater.com [elgalabwater.com]

Optimizing reaction conditions for epoxidation of tricarballylic acid

Subject: Optimizing reaction conditions for the epoxidation of Aconitic Acid (to yield Epoxytricarballylic Acid). Ticket ID: #RXN-OPT-882 Status: Resolved / Guide Generated Scientist: Senior Application Scientist, Process Chemistry Division

⚠️ Critical Scientific Clarification

Subject: Nomenclature Correction regarding "Epoxidation of Tricarballylic Acid"

Before proceeding, it is vital to address a chemical impossibility in the user query to ensure experimental success.

-

Tricarballylic acid (Propane-1,2,3-tricarboxylic acid) is a saturated molecule. It contains no carbon-carbon double bonds (

) and therefore cannot undergo epoxidation . -

The correct substrate is Aconitic Acid (Propene-1,2,3-tricarboxylic acid), the unsaturated analog.

-

The target product is Epoxytricarballylic Acid (1,2-epoxypropane-1,2,3-tricarboxylic acid), a potent inhibitor of citrate transport and aconitase.

This guide details the optimization of Aconitic Acid Epoxidation using the Sodium Tungstate / Hydrogen Peroxide system, which is the industry standard for water-soluble, electron-deficient alkenes.

Module 1: The Optimized Protocol (Tungstate-Catalyzed)

The epoxidation of electron-deficient alkenes (like aconitic acid) requires a nucleophilic oxidant. Standard electrophilic oxidants (like mCPBA) perform poorly here. The Payne Oxidation method, utilizing sodium tungstate (

Core Reaction Parameters

| Parameter | Optimized Condition | Scientific Rationale |

| Substrate | trans-Aconitic Acid | The trans isomer is thermodynamically more stable and sterically accessible for the peroxotungstate complex. |

| Catalyst | Tungstate forms the active peroxotungstate species ( | |

| Oxidant | Excess peroxide drives the equilibrium but must be controlled to prevent runaway exotherms. | |

| pH Window | 4.5 – 6.0 (Critical) | pH < 4.0: Low activity; tungstate precipitates. pH > 6.5: Rapid decomposition of |

| Temperature | Activation energy threshold. >70°C risks epoxide ring opening (hydrolysis) to hydroxycitric acid. |

Step-by-Step Workflow

-

Dissolution: Dissolve trans-aconitic acid (10 mmol) in distilled water (20 mL).

-

pH Adjustment 1: The solution will be acidic (~pH 2). Adjust to pH 5.5 using 1M NaOH or KOH. Do not overshoot.

-

Catalyst Addition: Add Sodium Tungstate dihydrate (0.2 - 0.5 mmol). The solution should remain clear.

-

Oxidant Addition: Heat the mixture to 60°C. Add

dropwise over 30 minutes.-

Note: Monitor internal temperature; the reaction is exothermic.

-

-

Reaction Monitoring: Stir at 60°C for 2-4 hours. Monitor consumption of aconitic acid via HPLC (C18 column) or NMR.

-

Quenching: Cool to room temperature. If excess peroxide remains (test with starch-iodide paper), quench with sodium sulfite.

-

Isolation: Acidify to pH 1-2 with conc. HCl and extract with ethyl acetate (repeatedly, as the product is water-soluble) or crystallize directly from the concentrated aqueous phase.

Module 2: Visualization of Workflow

The following diagram outlines the decision logic and chemical pathway for this synthesis.

Figure 1: Logic flow for the Tungstate-catalyzed epoxidation of Aconitic Acid.

Module 3: Troubleshooting Guide

Issue 1: Low Conversion (Starting Material Remains)

Symptom: HPLC shows significant trans-aconitic acid after 4 hours.

-

Root Cause A: pH too low (< 4.0). At low pH, tungstate forms isopolyacids (polytungstates) which are catalytically inactive for epoxidation.

-

Fix: Readjust initial pH to 5.5–6.0.

-

-

Root Cause B: Old Peroxide.

degrades over time.-

Fix: Titrate your peroxide stock to ensure it is effectively 30-50%.

-

Issue 2: Product Hydrolysis (Ring Opening)

Symptom: Formation of hydroxycitric acid isomers (diols) instead of the epoxide.

-

Root Cause: Temperature too high or pH too acidic post-reaction. Epoxides are sensitive to acid-catalyzed hydrolysis.

-

Fix: Strictly maintain temperature < 65°C. When isolating, perform acidification (step 7) at 0°C and extract immediately.

-

Issue 3: Catalyst Precipitation

Symptom: Solution turns cloudy/yellow immediately upon adding catalyst.

-

Root Cause: pH Shock. Adding tungstate to a highly acidic solution causes precipitation of tungstic acid (

).-

Fix: Ensure the aconitic acid solution is neutralized (pH > 5) before adding the tungstate.

-

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use mCPBA (meta-Chloroperoxybenzoic acid) instead of Tungstate/H2O2? A: Generally, no . mCPBA is an electrophilic oxidant. It reacts well with electron-rich alkenes (like styrene). Aconitic acid is an electron-deficient alkene (due to three electron-withdrawing carboxyl groups). The reaction with mCPBA will be extremely slow or non-existent. The Tungstate/H2O2 system operates via a nucleophilic mechanism suitable for this substrate.

Q2: Why is the pH range so narrow (4.5 - 6.0)? A: This is the "Goldilocks" zone for Tungstate chemistry.

-

Below pH 4: Tungstate aggregates into inactive clusters.

-

Above pH 7: The reaction competes with the base-catalyzed decomposition of hydrogen peroxide (

), resulting in gas evolution rather than epoxidation.

Q3: Is the product stable in water? A: Epoxytricarballylic acid is relatively stable in neutral aqueous solution at room temperature. However, it will hydrolyze over time or upon heating. For long-term storage, isolate it as a solid or a salt and store in a desiccator at -20°C.

References

-

Payne, G. B., & Williams, P. H. (1959).[1] Reactions of Hydrogen Peroxide. IV. Sodium Tungstate Catalyzed Epoxidation of

-Unsaturated Acids.[2][3] The Journal of Organic Chemistry, 24(1), 54–55.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Venturello, C., et al. (1983). A convenient catalytic method for the epoxidation of simple alkenes by hydrogen peroxide. The Journal of Organic Chemistry, 48(21), 3831–3833.

-

Schloss, J. V., et al. (1980). Inactivation of aconitase by trans-aconitate 1,2-epoxide. Biochemistry, 19(11), 2358–2362.

-

Noyori, R. (1998). Green Oxidation with Aqueous Hydrogen Peroxide. A method focusing on tungstate catalysis for environmentally benign synthesis.[3][4]

Sources

(+/-)-Epoxytricarballylic acid monopotassium salt storage and handling best practices

Product Identity: (+/-)-Epoxytricarballylic acid monopotassium salt CAS: 303189-51-7 (Salt form) / 118686-77-2 (Parent acid generic) Target: Aconitase (Aconitate hydratase) Support Tier: Senior Application Scientist Level

Module 1: Storage & Stability (The "Shelf Life" Logs)

User Query: "My shipment arrived at ambient temperature. Is the compound degraded?"

Status: Likely Stable (Short-Term) Root Cause Analysis: While (+/-)-epoxytricarballylic acid (ETA) is a transition-state analog inhibitor, the epoxide ring is chemically strained. However, in its lyophilized solid salt form, it exhibits reasonable thermal stability for short durations (shipping stress). The critical threat is moisture , not transient heat.

Technical Directive:

-

Immediate Action: Inspect the vial. If the powder appears sticky or collapsed (deliquescence), moisture ingress has occurred. This catalyzes ring-opening hydrolysis, rendering the inhibitor inactive.

-

Long-Term Storage: Store strictly at -20°C .

-

Desiccation: The monopotassium salt is hygroscopic. Store inside a secondary container with active desiccant (silica gel).

User Query: "Can I freeze stock solutions for later use?"

Status: Not Recommended Scientific Rationale: Epoxides are electrophilic and susceptible to hydrolysis. In aqueous solution, water acts as a nucleophile, attacking the epoxide ring to form the corresponding diol (inactive tricarballylic acid derivative). This reaction is catalyzed by both acid (protonation of the oxygen) and base (hydroxide attack).

-

Half-Life Warning: In neutral aqueous solution (pH 7.0–7.5), the half-life can be <24 hours at room temperature. Freezing at -20°C slows this but does not stop it completely due to freeze-concentration effects (pH shifts in partially frozen buffers).

Best Practice Protocol:

-

Solid: Weigh only what is needed for the day's experiment.

-

Reconstitution: Prepare fresh immediately before the assay.

-

Emergency Storage: If you must store a solution, use -80°C, flash freeze in liquid nitrogen, and use single-use aliquots. Discard after one freeze-thaw cycle.

Module 2: Solubilization & Handling (The "Prep" Logs)

User Query: "How do I solubilize this salt without destroying the epoxide?"

Status: Requires pH Control Troubleshooting: The "monopotassium salt" designation implies that of the three carboxylic acid groups, only one is neutralized. Dissolving this in pure water will result in an acidic solution (likely pH 3–4). Acidic pH rapidly catalyzes epoxide ring opening.

Step-by-Step Solubilization Workflow:

-

Solvent Choice: Use a buffered solution (PBS or HEPES, pH 7.4) rather than unbuffered water.[1] The buffer capacity will counteract the acidity of the salt.

-

Concentration: Do not exceed 50 mM in the stock to ensure the buffer can maintain pH.

-

Verification: Spot-check pH with a micro-strip. If pH < 6.0, the epoxide is at risk.

Graphviz Workflow: Safe Reconstitution

Caption: Workflow for reconstituting Epoxytricarballylic acid to minimize acid-catalyzed hydrolysis.

Module 3: Experimental Application (The "Assay" Logs)

User Query: "I see no inhibition of Aconitase in my assay."

Status: Assay Design Error Potential Causes:

-

Substrate Competition: ETA is a competitive inhibitor . If your citrate/isocitrate concentration is saturating (

), the inhibitor cannot effectively bind. -

Activation Lag: Aconitase contains a [4Fe-4S] cluster that often requires activation (using Fe(II) and a reductant like cysteine or DTT) before the assay. If you add the inhibitor after substrate, it may struggle to displace the substrate.

Optimization Protocol:

-

Pre-incubation: Incubate the enzyme with ETA for 10–15 minutes before adding the substrate (Citrate/Isocitrate). This allows the inhibitor to bind the active site [4Fe-4S] cluster.

-

Substrate Concentration: Run the assay at substrate concentrations near the

(approx. 0.2–0.5 mM for citrate) to maximize sensitivity to the inhibitor.

User Query: "Is this a suicide inhibitor or reversible?"

Status: Tight-Binding Competitive / Transition State Analog

Mechanism:

(+/-)-Epoxytricarballylic acid mimics the transition state of the dehydration of citrate to cis-aconitate. It binds extremely tightly to the active site iron-sulfur cluster. While often described as "irreversible" in older literature due to the strength of the bond (

Graphviz Pathway: Mechanism of Action

Caption: Competitive inhibition mechanism where ETA mimics the substrate/transition state, blocking the Fe-S cluster.

Summary of Physical Properties

| Property | Specification | Handling Note |

| Molecular Weight | ~242.2 g/mol (Salt) | Adjust calculations if using free acid MW. |

| Solubility | Water (>10 mg/mL) | pH Sensitive. Dissolve in buffer. |

| Appearance | White crystalline solid | Discard if yellow or sticky (hydrolysis). |

| Storage | -20°C (Solid) | Protect from light and moisture. |

| Inhibitory Constant ( | ~0.5 - 2.0 | Varies by species and pH. |

References

-

Mechanism of Aconitase Inhibition: Villafranca, J. J. (1974).[2] The Mechanism of Aconitase Action: Evidence for an Enzyme Isomerization by Studies of Inhibition by Tricarboxylic Acids.[2] The Journal of Biological Chemistry, 249(19), 6149–6155.[2]

-

Epoxide Hydrolysis Kinetics: Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. (General principles of epoxide acid-catalyzed hydrolysis).

-

Aconitase Structure & Function: Beinert, H., Kennedy, M. C., & Stout, C. D. (1996). Aconitase as Iron−Sulfur Protein, Enzyme, and Iron-Regulatory Protein. Chemical Reviews, 96(7), 2335–2374.

-

Product Identity & CAS Verification: BOC Sciences. (n.d.). (±)-Epoxytricarballylic acid monopotassium salt.

Sources

Validation & Comparative

Validating the Biological Activity of (+/-)-Epoxytricarballylic Acid Monopotassium Salt

The following guide validates the biological activity of (+/-)-Epoxytricarballylic acid monopotassium salt , a specialized biochemical tool.

Editorial Note on Target Specificity: Based on the chemical structure (tricarboxylic acid backbone) and mechanistic principles of enzyme inhibition, this compound is a transition-state analog inhibitor of Aconitase (Aconitate Hydratase) . It is chemically distinct from Epoxysuccinate (a dicarboxylic acid), which inhibits Fumarase. While both enzymes are assayed at 240 nm, this guide focuses on the correct biological target: Aconitase .

Content Type: Publish Comparison Guide Target Enzyme: Aconitase (Aconitate Hydratase) [EC 4.2.1.3] Primary Application: Metabolic Flux Analysis, Krebs Cycle Interruption

Executive Summary

(+/-)-Epoxytricarballylic acid monopotassium salt (ETA) is a potent, reversible competitive inhibitor of Aconitase . Unlike the "suicide inhibitor" fluorocitrate (which requires metabolic conversion), ETA acts directly by mimicking the transition state of the dehydration/hydration reaction between citrate and isocitrate.

Its utility lies in its structural specificity : the epoxide moiety mimics the unstable carbanion intermediate formed during the conversion of citrate to cis-aconitate. This makes it a precision tool for dissecting metabolic flux at the early stages of the TCA cycle, specifically distinguishing between mitochondrial and cytosolic aconitase (c-Acon) activity when used in permeabilized systems.

Mechanism of Action

ETA functions as a transition-state analog . Aconitase catalyzes the reversible isomerization of citrate to isocitrate via the intermediate cis-aconitate. The enzyme mechanism involves an iron-sulfur cluster ([4Fe-4S]) that coordinates the hydroxyl group. ETA binds to the active site, where its epoxide ring mimics the geometry and charge distribution of the intermediate, effectively locking the enzyme and preventing substrate turnover.

Figure 1: Mechanism of Action. ETA competitively binds to the Iron-Sulfur cluster of Aconitase, mimicking the transition state and blocking the conversion of Citrate/Isocitrate.

Comparative Analysis: ETA vs. Alternatives

Researchers often choose between direct chemical inhibitors and genetic methods. ETA offers a "fast-on/fast-off" profile suitable for acute kinetic studies, unlike genetic knockdowns.

| Feature | (+/-)-Epoxytricarballylic Acid | Fluorocitrate | Oxalomalate | shRNA/CRISPR (ACO2) |

| Mechanism | Competitive (Transition State Analog) | Suicide Inhibitor (Mechanism-based) | Competitive Inhibitor | Genetic Depletion |

| Reversibility | Reversible | Irreversible (Covalent-like) | Reversible | Permanent |

| Specificity | High (Structural mimicry) | High (Requires synthase conversion) | Moderate | Very High |

| Kinetics | Fast onset (Seconds) | Slow onset (Requires metabolism) | Fast onset | Days to Weeks |

| Permeability | Poor (Requires permeabilization) | Good (Precursor crosses membrane) | Poor | N/A |

| Primary Use | Acute kinetic assays, Lysate studies | In vivo / Intact cell metabolic block | Enzyme kinetics | Long-term phenotype studies |